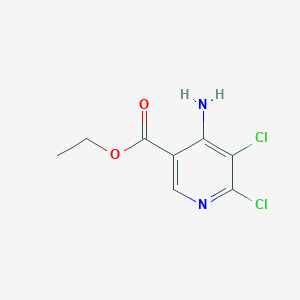

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate

Description

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate (synonyms: 5,6-Dichloronicotinic Acid Ethyl Ester) is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 235.0 (LCMS data, ). It is synthesized via nucleophilic substitution reactions, typically starting from ethyl 4,6-dichloropyridine-3-carboxylate (CAS 40296-46-6), which undergoes amination to introduce the amino group at the 4-position . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks like pyrido[4,3-d][1,3]oxazin-2-ones .

Properties

IUPAC Name |

ethyl 4-amino-5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)5(9)6(4)11/h3H,2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAXBQSKYSBZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90843968 | |

| Record name | Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90843968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-11-3 | |

| Record name | Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90843968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloronicotinic acid with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the amino group.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, nitro compounds, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate and its analogs:

Structural and Reactivity Comparisons

- Chlorine Positional Isomerism: Ethyl 4,6-dichloropyridine-3-carboxylate (4,6-dichloro) vs. Ethyl 2,6-dichloropyridine-3-carboxylate (2,6-dichloro): The 4,6-dichloro isomer is more reactive toward nucleophilic substitution at the 4-position due to electron-withdrawing effects from adjacent chlorines, facilitating amination . In contrast, the 2,6-dichloro isomer’s reactivity is directed toward the 2-position, influencing its use in APIs . Impact of Amino Group: The amino group in Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate enhances solubility in polar solvents (e.g., THF, ethanol) compared to non-aminated analogs. It also enables cyclization reactions, such as forming oxazinones with trichloroacetylisocyanate .

Halogen Substitution :

- Bromine vs. Chlorine : Ethyl 5-bromo-4,6-dichloronicotinate’s bromine atom increases molecular weight by ~63 Da compared to the target compound. Bromine’s lower electronegativity and larger atomic radius make it a better leaving group, favoring Suzuki-Miyaura couplings .

Biological Activity

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate has the following chemical formula: C₉H₈Cl₂N₂O₂. The presence of an amino group at position 4 and two chlorine substituents at positions 5 and 6 on the pyridine ring contributes to its unique chemical properties. The ethyl ester at position 3 enhances its solubility and bioavailability.

Synthesis

The synthesis of Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate typically involves several steps:

- Formation of the Pyridine Ring : Starting from appropriate pyridine precursors, chlorination reactions introduce the dichloro substituents.

- Amidation : The introduction of the amino group can be achieved through nucleophilic substitution or reduction of corresponding nitro or azido derivatives.

- Esterification : Finally, the carboxylic acid is converted into an ethyl ester to yield the final product.

Anti-inflammatory Effects

Studies on related pyridine derivatives have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. For example, compounds with similar functional groups have been reported to exhibit IC₅₀ values against COX-1 and COX-2 enzymes ranging from micromolar to nanomolar concentrations . This suggests that Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate may also possess anti-inflammatory activity, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate. Key factors influencing its activity include:

- Substituent Positioning : The position of chlorine and amino groups directly affects binding affinity and biological efficacy.

- Electronic Effects : Electron-withdrawing groups like chlorine enhance reactivity and may improve pharmacological properties.

A comparative analysis of related compounds highlights these relationships:

| Compound | Substituents | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 |

|---|---|---|---|

| Compound A | Cl at positions 5 & 6 | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | Cl at position 5 only | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate | NH₂ at position 4 | TBD | TBD |

Case Studies

- Antimicrobial Screening : A study investigated various dichloropyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the amino group significantly affected potency.

- In Vivo Anti-inflammatory Studies : In rat models, pyridine derivatives were tested for their ability to reduce paw edema induced by carrageenan. The results suggested that compounds with similar structures could effectively reduce inflammation markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.